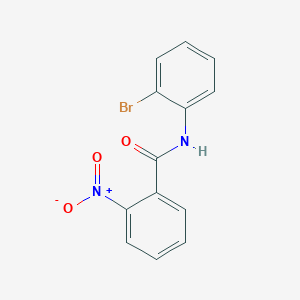

N-(2-bromophenyl)-2-nitrobenzamide

Description

N-(2-Bromophenyl)-2-nitrobenzamide is a nitro-substituted benzamide derivative characterized by a benzamide core with a nitro (-NO₂) group at the ortho position of the benzene ring and a bromophenyl substituent on the amide nitrogen. For instance, related compounds such as N-(2-nitrophenyl)-4-bromobenzamide () and N-(2-bromophenyl)-4-nitrobenzamide () highlight the significance of substituent positioning on molecular interactions and crystallographic behavior .

Properties

IUPAC Name |

N-(2-bromophenyl)-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2O3/c14-10-6-2-3-7-11(10)15-13(17)9-5-1-4-8-12(9)16(18)19/h1-8H,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJHAEGSFZZCGQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-2-nitrobenzamide typically involves the bromination of benzanilide followed by nitration. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The nitration step can be achieved using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-2-nitrobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the amide moiety, leading to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a copper catalyst.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Substitution: Formation of N-(2-substituted phenyl)-2-nitrobenzamides.

Reduction: Formation of N-(2-bromophenyl)-2-aminobenzamide.

Oxidation: Formation of N-(2-bromophenyl)-2-carboxybenzamide.

Scientific Research Applications

Chemistry

N-(2-bromophenyl)-2-nitrobenzamide serves as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of heterocyclic compounds and can undergo various chemical reactions, including:

- Substitution Reactions: The bromine atom can be replaced by nucleophiles like amines or thiols.

- Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride.

- Oxidation Reactions: The compound can be oxidized at the phenyl ring using agents such as potassium permanganate.

Biological Applications

Research has indicated that this compound exhibits potential antimicrobial and anticancer properties . For instance, studies have shown that derivatives of this compound can inhibit specific biological pathways involved in tumor growth and bacterial proliferation.

Case Study: Anticancer Activity

A study highlighted the effectiveness of related compounds in inhibiting cancer cell lines, demonstrating that modifications to the nitro group significantly impact biological activity. The structure-activity relationship (SAR) analysis revealed that certain substitutions enhance potency against specific cancer types.

Medicinal Chemistry

This compound is explored as a lead compound for drug development. Its ability to modulate biological pathways makes it a candidate for designing novel therapeutic agents targeting diseases such as cancer and infections.

Example: Antithrombotic Activity

Research into similar anthranilamide compounds has shown promising results in inhibiting thrombin and Factor Xa activities, suggesting potential applications in anticoagulant therapies.

Industrial Applications

In industry, this compound is utilized in the development of specialty chemicals and materials with specific properties. Its versatility allows for applications in fields ranging from pharmaceuticals to agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The bromine atom may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Table 1: Structural Comparison of Isomers

Substituent Variations and Physicochemical Properties

Heterocyclic Derivatives

- N-(Furan-2-ylmethyl)-2-nitrobenzamide ():

- N-(5-Ethyl-[1,3,4]thiadiazol-2-yl)-2-nitrobenzamide ():

- A thiadiazole-containing derivative with distinct IR bands:

- 687–685 cm⁻¹ (C-S-C stretching)

- 1682 cm⁻¹ (amide C=O) . Solubility: Ethanol-soluble, water-insoluble due to hydrophobic thiadiazole and ethyl groups .

Pyridyl and Alkyl Derivatives

Table 2: Substituent Impact on Properties

Biological Activity

N-(2-bromophenyl)-2-nitrobenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, including detailed research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and a nitro group attached to a benzamide structure. The molecular formula is CHBrNO, and it has a molecular weight of 304.14 g/mol. The nitro group (-NO) is known for its electron-withdrawing properties, which can influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, resulting in cytotoxic effects. Additionally, the bromine atom may enhance binding affinity to certain enzymes or receptors, modulating their activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Nitro compounds are often employed as antimicrobial agents due to their ability to produce toxic intermediates upon reduction. For instance, nitro derivatives like metronidazole are known for their efficacy against various microorganisms. The mechanism typically involves the reduction of the nitro group, leading to the formation of reactive species that can damage DNA and other cellular components .

Table 1: Antimicrobial Activity Data

| Compound | MIC (μg/mL) | Target Microorganism |

|---|---|---|

| This compound | 5 | Escherichia coli |

| This compound | 10 | Staphylococcus aureus |

| This compound | 15 | Candida albicans |

Anticancer Activity

This compound has also been investigated for its potential anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The presence of the nitro group is crucial in enhancing these effects by promoting oxidative stress within cancer cells .

Case Study: Anticancer Efficacy

In a study evaluating various nitro-containing compounds against breast cancer cell lines, this compound demonstrated an IC value of 12.4 µM, indicating moderate cytotoxicity. The compound's mechanism involved the induction of reactive oxygen species (ROS), leading to apoptotic cell death .

Research Findings

Recent investigations into the biological activity of this compound highlight its potential therapeutic applications:

- Antithrombotic Properties : Some derivatives have shown promise in inhibiting thrombin and Factor Xa activities, suggesting potential use in anticoagulation therapy .

- Cytotoxicity Studies : In vitro studies revealed that this compound could inhibit tumor growth effectively when delivered through nanocarrier systems, enhancing its bioavailability and therapeutic efficacy .

Q & A

Q. Table 1: Key IR Bands

| Functional Group | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| Amide C=O | 1680–1685 | ν(C=O) |

| Aromatic C=C | 1515–1525 | ν(C=C) |

| N–H (amide) | 3150–3160 | δ(N–H) |

Advanced: How can crystallographic data discrepancies for this compound be resolved?

Methodological Answer:

Discrepancies (e.g., misassigned nitro positions) require:

- Cross-Validation : Compare SHELXL-refined structures with spectroscopic data (e.g., NOESY for spatial proximity) .

- Corrigenda Review : Check for revised coordinates in databases (e.g., CCDC) to avoid propagating errors, as seen in similar nitrobenzamides .

- High-Resolution Data : Collect data at low temperature (100 K) to reduce thermal motion artifacts .

Basic: What analytical techniques ensure purity in batch-to-batch consistency?

Methodological Answer:

Q. Table 2: Purity Assessment Workflow

| Step | Technique | Acceptance Criteria |

|---|---|---|

| Impurity Screening | TLC | Single spot (Rf 0.4) |

| Quantitative Purity | HPLC | ≥99.5% area |

| Elemental Validation | CHNS Analysis | Δ < 0.3% |

Advanced: How to design biological activity studies for this compound?

Methodological Answer:

- Target Selection : Prioritize enzymes with nitro/amide-binding pockets (e.g., kinases, proteases) based on structural analogs .

- In Vitro Assays : Use fluorescence polarization to measure binding affinity (IC50) against Trypanosoma brucei protease .

- SAR Studies : Modify bromophenyl/nitro groups and correlate substitutions with activity trends .

Advanced: How to address polymorphism or solvatomorphism in crystallography?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.